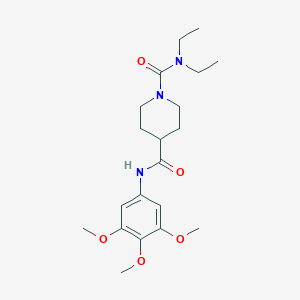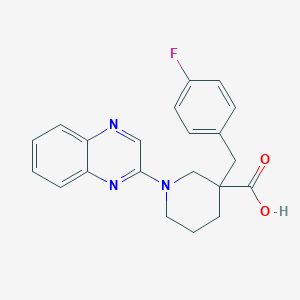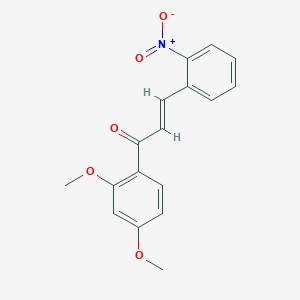
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. This drug has gained popularity in recent years due to its potent analgesic effects, which are similar to those of other opioids such as morphine and fentanyl. However, the use of U-47700 has been associated with a number of adverse effects, including respiratory depression, addiction, and death.
Mécanisme D'action
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. When N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide binds to this receptor, it activates a cascade of signaling events that ultimately lead to the suppression of pain signals in the brain.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those of other opioids and are mediated by the activation of the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its use is limited by its potential for abuse and the risk of adverse effects, such as respiratory depression and addiction.
Orientations Futures
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, including the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Researchers are also studying the potential use of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide in the treatment of opioid addiction and withdrawal. Additionally, there is a need for further research on the long-term effects of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide use, particularly with regard to its potential for addiction and other adverse effects.
Méthodes De Synthèse
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide is synthesized from a precursor compound called 3,4-dichloro-N-(2-(diethylamino)ethyl)benzamide. This compound is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of sodium borohydride to yield N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide.
Applications De Recherche Scientifique
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for pain management. Researchers have also used N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide to study the effects of opioid drugs on the brain and behavior.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-N-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-6-22(7-2)20(25)23-10-8-14(9-11-23)19(24)21-15-12-16(26-3)18(28-5)17(13-15)27-4/h12-14H,6-11H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESSGAHYHURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)




![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
